

The Hemostatic Profile of FR-171113: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR-171113

Cat. No.: B170370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets. Preclinical studies have demonstrated its efficacy in inhibiting thrombin-mediated platelet aggregation and arterial thrombosis without adversely affecting broader coagulation parameters or prolonging bleeding time. This document provides a comprehensive technical guide on the hemostatic effects of **FR-171113**, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows. The available data suggest that **FR-171113** represents a targeted antiplatelet agent with a potentially favorable safety profile, though a notable lack of publicly available clinical trial and pharmacokinetic data limits a full assessment of its therapeutic potential.

Introduction

Thrombin is a critical serine protease in the coagulation cascade, exerting its prothrombotic effects primarily through the activation of platelets. A key mechanism of thrombin-induced platelet activation is the cleavage and subsequent activation of Protease-Activated Receptor 1 (PAR1). By targeting PAR1, it is possible to specifically inhibit thrombin-mediated platelet aggregation, a central process in the pathophysiology of arterial thrombosis, without affecting

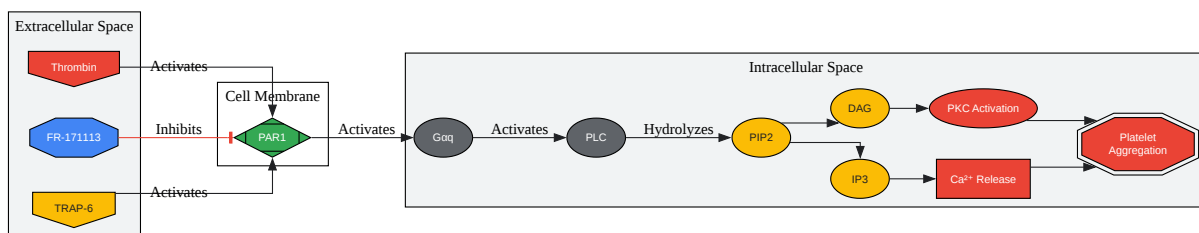
other pathways of hemostasis. **FR-171113** emerged as a first-in-class non-peptide antagonist of PAR1, offering a promising therapeutic strategy for the prevention of thrombotic events. This guide delves into the preclinical data that define the effects of **FR-171113** on hemostasis.

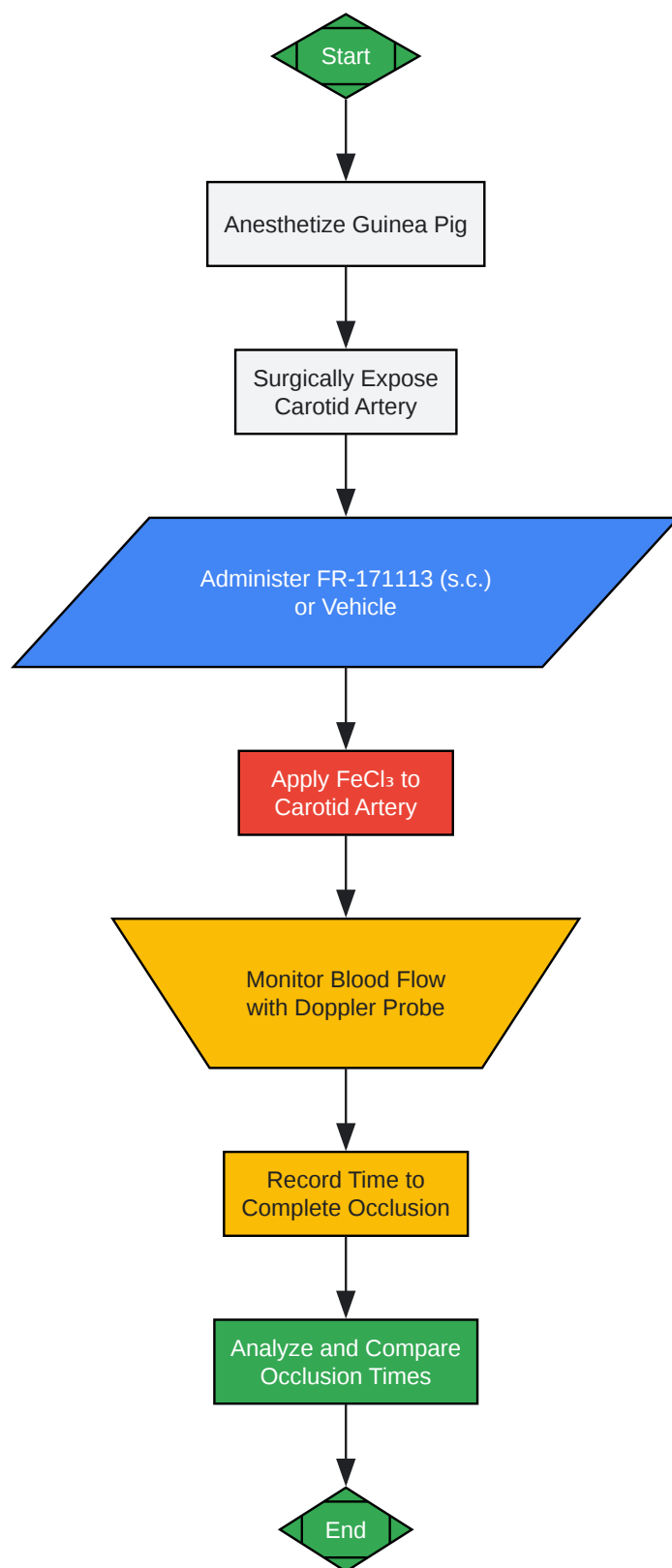
Mechanism of Action: Selective PAR1 Antagonism

FR-171113 functions as a specific antagonist of the PAR1 receptor. Unlike direct thrombin inhibitors such as argatroban, **FR-171113** does not inhibit the enzymatic activity of thrombin itself. Instead, it competitively blocks the PAR1 receptor, preventing its activation by thrombin or PAR1-activating peptides like TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH₂).^[1] This selectivity is highlighted by its lack of inhibitory effect on platelet aggregation induced by other agonists such as ADP and collagen, indicating that it does not interfere with other major platelet activation pathways.^[2]

Signaling Pathway of PAR1 and Inhibition by FR-171113

Thrombin cleaves the N-terminal domain of the G-protein coupled receptor PAR1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation. This initiates downstream signaling through Gα_q, Gα_{12/13}, and Gα_i proteins.^[3] Gα_q activation stimulates phospholipase C, leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively—critical events for platelet aggregation and granule release.^[3] Gα_{12/13} activation engages the Rho-Rho kinase pathway, contributing to platelet shape change.^[3] **FR-171113**, by binding to PAR1, prevents this cascade of events.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Domino Effect Triggered by the Tethered Ligand of the Protease Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Hemostatic Profile of FR-171113: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170370#understanding-fr-171113-s-effect-on-hemostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com